molecular formula C18H22N4O3S B2569039 Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1323566-21-7

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2569039
CAS No.: 1323566-21-7
M. Wt: 374.46
InChI Key: AJHOFMBLUAVVQA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a 1,3,4-thiadiazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling reactions: The thiadiazole and piperidine rings are then coupled using acylation reactions to form the intermediate compound.

    Esterification: Finally, the benzoate ester is introduced through esterification reactions involving methanol and the corresponding acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to its combination of the thiadiazole and piperidine rings with a benzoate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-20-21-17(26-12)13-7-9-22(10-8-13)11-16(23)19-15-5-3-14(4-6-15)18(24)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHOFMBLUAVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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